molecular formula C16H17NO B329466 N-(2,4-dimethylphenyl)-3-methylbenzamide

N-(2,4-dimethylphenyl)-3-methylbenzamide

Cat. No.: B329466
M. Wt: 239.31 g/mol
InChI Key: ULCHWXGDMMMMPC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-methylbenzamide is a chemical compound supplied for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds within this class of benzanilides are frequently investigated in structural chemistry and materials science research. Studies on closely related N-(2,4-dimethylphenyl) benzamide analogs have shown that these molecules often exhibit specific conformational properties in their solid-state structures, such as the amide group being twisted out of the plane of the aromatic rings and the formation of intermolecular chains through N-H···O hydrogen bonding . These structural characteristics make them subjects of interest for understanding molecular packing and crystal engineering. Researchers utilize this compound and its analogs in various scientific applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-5-4-6-14(10-11)16(18)17-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,17,18)

InChI Key

ULCHWXGDMMMMPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
N-(2,4-dimethylphenyl)-3-methylbenzamide has been investigated for its potential as an anticancer agent. In a study aimed at enhancing the potency of certain compounds, derivatives of this amide were synthesized and tested against cancer cell lines. The results indicated that modifications to the structure can significantly increase efficacy. For instance, one derivative showed over 25-fold improvement in potency compared to its parent compound MX69, targeting proteins like MDM2 and XIAP which are crucial in cancer cell survival .

Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for determining the viability of this compound as a therapeutic agent. The findings suggest that while some derivatives exhibit promising biological activity, their pharmacokinetic profiles may limit their clinical applicability .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively separated and analyzed using HPLC techniques. A specific reverse-phase HPLC method has been developed for its analysis, employing a mobile phase of acetonitrile and water with phosphoric acid. This method allows for the detection and quantification of the compound in complex mixtures, making it valuable for quality control in pharmaceutical formulations .

Parameter Value
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
Column TypeNewcrom R1 HPLC
Particle Size3 µm
ApplicationPharmacokinetics

Case Study 1: Anticancer Efficacy
In a recent study focusing on the modification of benzamide derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The study demonstrated that certain structural modifications led to enhanced apoptosis in cancer cells compared to unmodified compounds .

Case Study 2: Analytical Method Development
Another research effort involved developing an HPLC method for analyzing this compound in pharmaceutical preparations. The method was validated for specificity, linearity, accuracy, and precision, proving effective for routine quality control .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Crystallographic Properties

The position of substituents on the benzamide and aniline rings significantly affects molecular conformation and intermolecular interactions. For example:

  • N-(2,6-Dimethylphenyl)-3-methylbenzamide (): A positional isomer of the target compound, with methyl groups at positions 2 and 6 on the aniline ring. XRD analysis reveals a dihedral angle of 73.3° between the aromatic rings, compared to ~80° in N-(2,4-dimethylphenyl)-3-methylbenzamide. The antiperiplanar (anti) conformation of the amide group (N–H and C=O) is conserved, but steric hindrance from 2,6-dimethyl substitution reduces planarity, impacting packing efficiency .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Incorporates a hydroxyl group in the amine substituent. This introduces hydrogen-bonding capabilities, enabling N,O-bidentate coordination in metal-catalyzed reactions. The crystal structure shows intramolecular O–H⋯O interactions absent in the target compound .
Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Substituents (Aniline Ring) Substituents (Benzamide Ring) Dihedral Angle (°) Key Interactions
This compound 2,4-dimethyl 3-methyl ~80 N–H⋯O (intermolecular)
N-(2,6-Dimethylphenyl)-3-methylbenzamide 2,6-dimethyl 3-methyl 73.3 N–H⋯O (intermolecular)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy, 1,1-dimethyl 3-methyl 68.5 O–H⋯O (intramolecular)
Table 2: Functional and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₇H₁₉NO 253.34 86–87* Agrochemical precursors
Amitraz C₁₉H₂₃N₃ 293.41 86–87 Acaricide
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Not reported Pharmaceutical research
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide C₁₆H₁₁Cl₂N₃OS 364.25 Not reported Antimicrobial agents

*Predicted based on analog data ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-3-methylbenzamide, and how can reaction parameters be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2,4-dimethylaniline. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) to minimize side reactions.
    • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield improvements (60–85%) are achievable by adjusting stoichiometry and reaction time .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size > 0.1 mm, no twinning).
  • Refinement Tools : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks . Validate geometry using PLATON (e.g., check for R-factor convergence < 5%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 269).
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?

  • Experimental Design :

  • Standardize assays (e.g., broth microdilution for MIC values against S. aureus or E. coli).
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
    • Data Analysis : Use dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA, p < 0.05). Reproducibility across ≥3 independent trials is critical .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
  • Pharmacophore Modeling : Identify critical moieties (amide group, methyl substituents) for target engagement .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can degradation pathways and stability be analyzed under environmental stress conditions?

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2).
  • Analytical Tools :

  • HPLC-MS : Identify degradation products (e.g., hydrolyzed amide forming carboxylic acid).
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) .

Q. What crystallographic software tools beyond SHELX are suitable for analyzing polymorphism or co-crystals?

  • WinGX : Integrate SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • Mercury (CCDC) : Analyze packing diagrams and void spaces for polymorph screening .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported solubility data across solvents?

  • Method : Conduct equilibrium solubility studies (shake-flask method) in PBS (pH 7.4), DMSO, and ethanol.
  • Analysis : Compare with Hansen solubility parameters (δD, δP, δH) and use partial least squares (PLS) regression to model solvent effects .

Q. What validation criteria ensure structural accuracy in crystallographic studies?

  • Checklist :

  • R-Factors : R1 < 0.05 for high-resolution (<1.0 Å) data.
  • ADP Validation : Anisotropic displacement parameters (ADPs) for non-H atoms.
  • PLATON Alerts : Address outliers in bond lengths/angles and torsional angles .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Reaction Temperature0–25°C (amide coupling)37°C (microbial growth)
Key ReagentsEDCI/DMAP, 2,4-dimethylanilineMueller-Hinton broth, DMSO
Analytical ToolHPLC (C18 column, 254 nm)Microplate reader (OD600 nm)
Computational Tool Application Reference
AutoDock VinaLigand-protein docking
GROMACSMD simulations

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